Methyl 3-(bromomethyl)-5-methoxybenzoate
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Overview
Description
Methyl 3-(bromomethyl)-5-methoxybenzoate is an organic compound with the molecular formula C10H11BrO3 It is a derivative of benzoic acid, where the carboxyl group is esterified with methanol, and the benzene ring is substituted with a bromomethyl group and a methoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 3-(bromomethyl)-5-methoxybenzoate can be synthesized through several methods. One common approach involves the bromination of methyl 3-methyl-5-methoxybenzoate. The reaction typically uses bromine (Br2) or N-bromosuccinimide (NBS) as the brominating agent in the presence of a radical initiator like azobisisobutyronitrile (AIBN) or light. The reaction is carried out in an inert solvent such as carbon tetrachloride (CCl4) or chloroform (CHCl3) at a controlled temperature to ensure selective bromination at the benzylic position.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to enhance reaction efficiency and safety. The use of automated systems allows for precise control of reaction parameters, leading to higher yields and purity of the final product. Additionally, green chemistry principles, such as the use of safer solvents and catalysts, are often employed to minimize environmental impact.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-(bromomethyl)-5-methoxybenzoate undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group is a good leaving group, making the compound susceptible to nucleophilic substitution reactions. Common nucleophiles include amines, thiols, and alkoxides, leading to the formation of corresponding substituted products.
Oxidation: The compound can be oxidized to form the corresponding carboxylic acid derivative. This reaction typically uses oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Potassium permanganate (KMnO4) in aqueous or alkaline conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in dry ether or tetrahydrofuran (THF).
Major Products Formed
Nucleophilic Substitution: Substituted benzoates with various functional groups depending on the nucleophile used.
Oxidation: Methyl 3-(carboxymethyl)-5-methoxybenzoate.
Reduction: Methyl 3-(hydroxymethyl)-5-methoxybenzoate.
Scientific Research Applications
Methyl 3-(bromomethyl)-5-methoxybenzoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound can be used to modify biomolecules through nucleophilic substitution reactions, enabling the study of biological pathways and interactions.
Medicine: It serves as a precursor for the synthesis of potential drug candidates, particularly those targeting specific enzymes or receptors.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of methyl 3-(bromomethyl)-5-methoxybenzoate depends on the specific reaction it undergoes. In nucleophilic substitution reactions, the bromomethyl group acts as an electrophile, attracting nucleophiles to form new covalent bonds. The methoxy group on the benzene ring can influence the reactivity and selectivity of the compound by donating electron density through resonance and inductive effects.
Comparison with Similar Compounds
Methyl 3-(bromomethyl)-5-methoxybenzoate can be compared with other similar compounds, such as:
Methyl 3-(chloromethyl)-5-methoxybenzoate: Similar in structure but with a chlorine atom instead of bromine. It is less reactive in nucleophilic substitution reactions due to the weaker leaving ability of the chlorine atom.
Methyl 3-(bromomethyl)-4-methoxybenzoate: The position of the methoxy group is different, which can affect the compound’s reactivity and the types of reactions it undergoes.
Methyl 3-(bromomethyl)-5-hydroxybenzoate: The hydroxyl group can participate in hydrogen bonding and influence the compound’s solubility and reactivity.
This compound is unique due to the specific positioning of its functional groups, which allows for selective reactions and applications in various fields.
Properties
IUPAC Name |
methyl 3-(bromomethyl)-5-methoxybenzoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrO3/c1-13-9-4-7(6-11)3-8(5-9)10(12)14-2/h3-5H,6H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SZSHGWWDWSLOQS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)C(=O)OC)CBr |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30564640 |
Source
|
Record name | Methyl 3-(bromomethyl)-5-methoxybenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30564640 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
259.10 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
133357-62-7 |
Source
|
Record name | Methyl 3-(bromomethyl)-5-methoxybenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30564640 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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